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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile that holds potential as
a key building block in medicinal chemistry and drug discovery. The incorporation of the
difluoromethoxy group can significantly influence the physicochemical and pharmacological
properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to
biological targets. This document provides a comprehensive overview of the available technical
information for 2-(Difluoromethoxy)phenylacetonitrile, including its properties, synthesis, and
safety information.

Physicochemical Properties

Quantitative data for 2-(Difluoromethoxy)phenylacetonitrile is summarized in the table
below. This information is compiled from various chemical suppliers and databases.
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Property Value Source
CAS Number 41429-22-5 [1112]
Molecular Formula CoH7F2NO [1][3]
Molecular Weight 183.16 g/mol [3]
Boiling Point 248.7 °C [3]
Density 1.213 g/cm3 [3]
Purity >99%

Physical Form Liquid

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-
(Difluoromethoxy)phenylacetonitrile is not readily available in the public domain, a plausible
synthetic route can be inferred from general methods for preparing phenylacetonitrile
derivatives. The most common approach involves the nucleophilic substitution of a benzyl
halide with a cyanide salt.

A likely precursor for this synthesis is 2-(difluoromethoxy)benzyl bromide. The synthesis of
phenylacetonitriles from benzyl halides is a well-established reaction. For instance, the
synthesis of 2-(trifluoromethyl)phenylacetonitrile is achieved by reacting o-trifluoromethylbenzyl
bromide with potassium cyanide in a mixture of ethanol and water under reflux.[4] A similar
procedure could be adapted for 2-(Difluoromethoxy)phenylacetonitrile.

Hypothetical Experimental Protocol:

e Step 1: Synthesis of 2-(difluoromethoxy)benzyl bromide (Precursor). This intermediate can
be synthesized, for example, through the bromination of 2,6-difluorotoluene.

e Step 2: Cyanation. In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, 2-(difluoromethoxy)benzyl bromide would be dissolved in a suitable solvent, such as
agueous ethanol or acetonitrile.[4][5] An excess of a cyanide salt, like sodium cyanide or
potassium cyanide, would then be added. The reaction mixture would be heated to reflux
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and monitored for completion using a suitable analytical technique (e.g., thin-layer
chromatography or gas chromatography).

e Step 3: Work-up and Purification. Upon completion, the reaction mixture would be cooled to
room temperature and diluted with water. The aqueous phase would be extracted with an
organic solvent (e.qg., diethyl ether or ethyl acetate).[4][6] The combined organic extracts
would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or
magnesium sulfate), and the solvent removed under reduced pressure. The crude product
would then be purified by vacuum distillation to yield pure 2-
(Difluoromethoxy)phenylacetonitrile.[4]

Logical Workflow for Synthesis:
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Caption: Plausible synthetic workflow for 2-(Difluoromethoxy)phenylacetonitrile.

Spectroscopic Characterization
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Specific spectroscopic data (NMR, IR, MS) for 2-(Difluoromethoxy)phenylacetonitrile is not
publicly available. However, the expected spectral features can be predicted based on its
structure and data from analogous compounds.

Biological Activity and Applications in Drug
Development

Currently, there is no publicly available information on the biological activity of 2-
(Difluoromethoxy)phenylacetonitrile or its specific applications in drug development.
Phenylacetonitrile derivatives are known to be versatile intermediates in the synthesis of
various pharmaceuticals. The introduction of a difluoromethoxy group is a common strategy in
medicinal chemistry to enhance metabolic stability and modulate other pharmacokinetic and
pharmacodynamic properties.

Given its structural features, 2-(Difluoromethoxy)phenylacetonitrile could potentially serve
as a fragment in fragment-based drug discovery (FBDD) or as a starting material for the
synthesis of more complex molecules targeting a range of biological entities such as enzymes
or receptors. For instance, some estratriene derivatives containing a 2-difluoromethoxy group
have been investigated as inhibitors of steroid sulfatase and tubulin polymerization.[7]

Potential Research Workflow for Biological Evaluation:
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Caption: General workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

2-(Difluoromethoxy)phenylacetonitrile is classified as a toxic substance.[3] Safety data
sheets from various suppliers indicate that it is harmful if swallowed, in contact with skin, or if
inhaled. It is also reported to cause skin and eye irritation.

Hazard Statements:
e Toxic if swallowed.[8]
 Toxic in contact with skin.[8]

o Causes skin irritation.[8]
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o Causes serious eye irritation.[8]

e May cause respiratory irritation.[8]

Precautionary Measures:

e Avoid breathing dust/fume/gas/mist/vapors/spray.

e Wash skin thoroughly after handling.

e Do not eat, drink, or smoke when using this product.

o Use only outdoors or in a well-ventilated area.

o Wear protective gloves/protective clothing/eye protection/face protection.

e |F SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
e |F ON SKIN: Wash with plenty of soap and water.

e |IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

o Store in a well-ventilated place. Keep container tightly closed.

» Dispose of contents/container to an approved waste disposal plant.

Conclusion

2-(Difluoromethoxy)phenylacetonitrile is a chemical intermediate with potential applications
in the synthesis of novel pharmaceutical compounds. While detailed experimental and
biological data are currently limited in the public domain, its structural characteristics suggest it
could be a valuable tool for medicinal chemists. Further research is needed to fully elucidate its
synthetic accessibility, and pharmacological profile, and to explore its potential in drug
discovery programs. Researchers handling this compound should adhere to strict safety
protocols due to its toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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